molecular formula C13H19NO4 B2775051 N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide CAS No. 511514-05-9

N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide

Cat. No.: B2775051
CAS No.: 511514-05-9
M. Wt: 253.298
InChI Key: UOIXWPRLAJKSMX-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound is characterized by its possession of an N, O-bidentate directing group .


Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .


Molecular Structure Analysis

The structure of the compound was determined and confirmed by X-ray analysis . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .


Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones .


Physical and Chemical Properties Analysis

The compound has a linear formula of C12H17NO2 . Further physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Structural Analysis and Chemical Synthesis

  • Chemical Synthesis and Characterization : The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved through reactions involving 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The compound was characterized using spectroscopic methods, confirming its structure and highlighting its utility as a directing group for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Pharmacological Research

  • Synthesis of Metabolites : Research on the synthesis of metabolites of the antipsychotic benzamide remoxipride revealed valuable insights into the structure-activity relationships of these compounds, providing a foundation for the development of new pharmacological agents (L. Gawell et al., 1989).

Chemical Reactions and Transformations

  • Alternative Precursors for Synthesis : Studies on alternative substrates for the synthesis of complex organic molecules demonstrated the versatility of certain benzamide derivatives in facilitating chemical transformations, offering pathways to new compounds (W. V. van Otterlo et al., 2007).

Analytical Chemistry and Molecular Structure

  • Molecular Structure Analysis : Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, including X-ray diffraction and DFT calculations, provided insights into the effect of intermolecular interactions on molecular geometry, highlighting the significance of dimerization and crystal packing (Sedat Karabulut et al., 2014).

Potential Chemopreventive Applications

  • Cancer Chemoprevention : Research on ambrette musk residue led to the isolation of compounds with significant activity as glutathione S-transferase inducers, suggesting potential applications in cancer chemoprevention. These findings highlight the therapeutic potential of natural products and their derivatives (G. Zheng, P. Kenney, & L. Lam, 1992).

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,8-15)14-12(16)9-5-10(17-3)7-11(6-9)18-4/h5-7,15H,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXWPRLAJKSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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